1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted aromatic amines. The parent structure consists of a phenyl ring bearing substituents at the 2- and 5-positions, with an ethylamine side chain attached at the 1-position. The fluorine atom occupies the 5-position of the benzene ring, while the 2-methoxyethoxy group is positioned at the 2-location, creating the full systematic name: 1-[5-fluoro-2-(2-methoxyethoxy)phenyl]ethan-1-amine.
The molecular formula for this compound can be deduced as C₁₁H₁₆FNO₂, with a calculated molecular weight of approximately 213.25 grams per mole. This composition reflects the integration of the fluorinated aromatic system with the aliphatic ether chain and the terminal amine functionality. The compound exhibits potential for stereoisomerism at the carbon center bearing the amino group, allowing for both (R) and (S) enantiomeric forms. Similar chiral considerations have been documented for related compounds such as (R)-1-(5-fluoro-2-((2-methoxyethoxy)methoxy)phenyl)ethan-1-amine, which demonstrates the importance of stereochemical configuration in this class of molecules.
The structural relationship to simpler analogs provides context for understanding the nomenclature patterns. For instance, 1-(5-fluoro-2-methoxyphenyl)methanamine represents a simplified version lacking the ethoxy extension, with molecular formula C₈H₁₀FNO. The systematic progression from methoxy to methoxyethoxy substitution illustrates the modularity of these structural modifications and their impact on molecular properties.
Table 1: Molecular Descriptors and Nomenclature Data
| Property | Value |
|---|---|
| Systematic IUPAC Name | 1-[5-fluoro-2-(2-methoxyethoxy)phenyl]ethan-1-amine |
| Molecular Formula | C₁₁H₁₆FNO₂ |
| Calculated Molecular Weight | 213.25 g/mol |
| Chiral Centers | 1 (at ethylamine carbon) |
| Functional Groups | Aromatic fluoride, ether, primary amine |
| Substitution Pattern | 5-fluoro, 2-methoxyethoxy |
Molecular Geometry and Conformational Analysis
The molecular geometry of 1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine is characterized by multiple conformational possibilities arising from rotation around the bonds connecting the ethylamine side chain to the aromatic ring and within the methoxyethoxy substituent. Research on closely related fluorinated phenethylamine derivatives has revealed significant insights into the conformational preferences of such molecules. Studies on 2-(4-fluoro-phenyl)-ethylamine have demonstrated that fluorination can substantially alter conformational landscapes compared to non-fluorinated analogs.
The presence of the fluorine atom at the 5-position introduces electronic effects that influence the overall molecular geometry. Fluorine's high electronegativity creates a localized electron-withdrawing effect, which can impact both intramolecular interactions and the preferred spatial arrangements of the flexible side chains. Computational studies on similar systems have shown that fluorine substitution can modify the energetic ordering of conformers relative to non-fluorinated structures. The conformational analysis of 2-(4-fluoro-phenyl)-ethylamine revealed the presence of multiple stable conformers, including both gauche configurations with folded ethylamino side chains and anti structures with extended chain conformations.
The methoxyethoxy substituent at the 2-position adds additional conformational complexity through its flexible ether linkages. This substituent can adopt various orientations relative to the aromatic ring plane, potentially engaging in intramolecular interactions with other parts of the molecule. The ether oxygen atoms provide potential sites for hydrogen bonding interactions, which may stabilize certain conformational arrangements. Research on related phenethylamine systems has demonstrated that such ether substituents can significantly influence conformational preferences and molecular stability.
Theoretical investigations of phenethylamine conformational preferences have consistently shown that these molecules prefer folded gauche conformations for both charged and neutral amine forms, indicating favorable interactions between the amino group and the aromatic ring. This intrinsic conformational preference is maintained across various substitution patterns, although the specific energetic relationships between conformers can be modified by substituent effects. The combination of fluorine substitution and the extended methoxyethoxy group in the target compound is expected to create a unique conformational landscape that balances these competing structural influences.
Table 2: Conformational Analysis Parameters
| Structural Feature | Conformational Impact |
|---|---|
| 5-Fluoro substitution | Electronic effects on aromatic system |
| 2-Methoxyethoxy group | Multiple rotatable bonds, hydrogen bonding sites |
| Ethylamine side chain | Gauche/anti conformational preferences |
| Aromatic-aliphatic junction | π-system interactions with side chain |
Comparative Structural Analysis with Substituted Phenethylamine Derivatives
The structural characteristics of 1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine can be contextualized through comparison with other members of the substituted phenethylamine family. The parent compound phenethylamine, with molecular formula C₈H₁₁N, provides the fundamental structural template consisting of a phenyl group connected to an ethan-1-amine moiety. This basic framework undergoes systematic modification through various substitution patterns, each contributing distinct physicochemical properties and biological activities.
Fluorine-containing analogs within this series demonstrate the specific effects of halogen substitution. The compound 1-(5-fluoro-2-methoxyphenyl)propan-2-amine (molecular formula C₁₀H₁₄FNO) represents a closely related structure where the methoxyethoxy group is replaced by a simple methoxy substituent and the ethylamine is modified to a propan-2-amine. This structural comparison highlights the progressive complexity introduced by the extended ether chain in the target compound. Similarly, 1-(5-fluoro-2-methoxyphenyl)methanamine (C₈H₁₀FNO) provides another reference point with a simplified side chain structure.
The influence of fluorine positioning has been extensively studied in phenethylamine derivatives. Research on 2-(2-fluorophenyl)ethylamine has revealed how ortho-fluorine substitution creates distinct conformational behaviors compared to meta or para positioning. The 5-fluoro substitution pattern in the target compound represents a meta-relationship to the ethylamine side chain, which is expected to produce different electronic and steric effects compared to ortho or para arrangements. Studies have shown that meta-fluorination can preserve many of the basic conformational preferences of the phenethylamine framework while introducing subtle modifications to the energy landscapes.
The methoxyethoxy substituent represents a significant structural elaboration compared to simpler alkoxy groups. Related compounds such as [2-(2-methoxyethoxy)phenyl]methanamine (C₁₀H₁₅NO₃) demonstrate similar ether chain incorporation but with different connectivity patterns. The 2-methoxyethoxy group enhances solubility characteristics and provides additional sites for molecular interactions compared to simple methoxy substitution. This structural feature is particularly relevant in the context of biological activity, as the extended ether chain can influence membrane permeability and receptor binding characteristics.
The substituted phenethylamine class encompasses a diverse array of pharmacologically active compounds, including central nervous system stimulants, hallucinogens, and therapeutic agents. The structural modifications present in 1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine position it within this broader pharmacological context, although specific biological activities would require dedicated investigation. The combination of fluorine substitution and ether chain extension represents a rational approach to molecular modification that balances electronic effects with physicochemical property optimization.
Table 3: Comparative Structural Analysis of Related Phenethylamine Derivatives
| Compound | Molecular Formula | Key Structural Features | Fluorine Position |
|---|---|---|---|
| Phenethylamine | C₈H₁₁N | Parent structure | None |
| 1-(5-Fluoro-2-methoxyphenyl)methanamine | C₈H₁₀FNO | Simple methoxy, shortened chain | 5-position |
| 1-(5-Fluoro-2-methoxyphenyl)propan-2-amine | C₁₀H₁₄FNO | Methoxy, branched propyl chain | 5-position |
| Target compound | C₁₁H₁₆FNO₂ | Methoxyethoxy, ethyl chain | 5-position |
| 2-(4-Fluoro-phenyl)-ethylamine | C₈H₁₀FN | Para-fluorine positioning | 4-position |
The systematic comparison reveals that the target compound occupies a unique position within the substituted phenethylamine structural space. The combination of 5-fluoro substitution with 2-methoxyethoxy modification creates a molecular architecture that extends beyond simple halogenation or alkoxylation patterns. This structural complexity provides opportunities for selective biological interactions while maintaining the fundamental phenethylamine pharmacophore that underlies the activity of this important compound class.
Properties
IUPAC Name |
1-[5-fluoro-2-(2-methoxyethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c1-8(13)10-7-9(12)3-4-11(10)15-6-5-14-2/h3-4,7-8H,5-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYONGDDPZUBLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OCCOC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps Include:
- Nitration of substituted aniline derivatives to introduce nitro groups at specific positions.
- Halogenation (bromination) of nitroaniline intermediates to facilitate subsequent substitution reactions.
- Reduction of nitro groups to amines , enabling further functionalization.
- Coupling reactions to attach the 2-(2-methoxyethoxy) substituent on the aromatic ring.
- Reductive amination or alkylation to introduce the ethylamine side chain.
Detailed Preparation Method
Step 1: Preparation of 4-fluoro-2-methoxyaniline
Step 2: Nitration to 4-fluoro-2-methoxy-5-nitroaniline
- Under ice bath conditions, 4-fluoro-2-methoxyaniline is added dropwise to concentrated sulfuric acid at 0°C.
- Potassium nitrate is added portionwise, and the reaction proceeds for 1 hour at low temperature.
- The reaction mixture is poured into ice water, neutralized with sodium hydroxide, precipitating the nitroaniline.
- The product is filtered, washed, and dried to yield 4-fluoro-2-methoxy-5-nitroaniline as a brown solid with a 77% yield.
Step 3: Bromination to 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene
Step 4: Coupling with 4-(2-methoxyethoxy)aniline
- The brominated intermediate is reacted with 4-(2-methoxyethoxy)aniline in tert-amyl alcohol with a catalytic amount of acetic acid.
- The mixture is refluxed for 4 hours.
- After cooling, the solvent is removed, and the product is extracted and purified to yield a purple solid intermediate.
- This step installs the 2-(2-methoxyethoxy)phenyl substituent on the aromatic ring.
Step 5: Reductive Amination to Introduce the Ethylamine Side Chain
- The key intermediate is subjected to reductive amination using reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and triethylamine in N,N-dimethylformamide under nitrogen atmosphere.
- The reaction is stirred at room temperature for 8 hours.
- After completion, the product is extracted, washed, and purified by trituration with diethyl ether.
- This step yields the target compound, 1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine, with yields varying depending on conditions but generally in the moderate to good range (around 50-60%).
Reaction Conditions and Yields Summary
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of 4-fluoro-2-methoxyaniline | Washing, drying, concentration under vacuum | 91 | Light green solid |
| 2 | Nitration to 4-fluoro-2-methoxy-5-nitroaniline | 0°C, sulfuric acid, potassium nitrate | 77 | Brown solid |
| 3 | Bromination to 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene | 50°C, CuBr2, tert-butyl nitrite, acetonitrile | Not specified | Facilitates substitution |
| 4 | Coupling with 4-(2-methoxyethoxy)aniline | Reflux, tert-amyl alcohol, acetic acid | 55 (approx.) | Purple solid intermediate |
| 5 | Reductive amination | Room temp, DMF, carbodiimide, triethylamine, inert atmosphere | 49-62 (varies) | Purification by trituration |
Analytical Data and Purification
- Purity and identity of intermediates and final product are confirmed by LC-MS, showing expected molecular ion peaks (e.g., m/z 142 for 4-fluoro-2-methoxyaniline, m/z 187 for nitroaniline intermediate).
- Purification is typically achieved by extraction, washing with brine, drying over anhydrous sodium sulfate, rotary evaporation, and chromatographic techniques such as silica gel column chromatography with solvent systems like DCM:MeOH (70:1).
- Nuclear Magnetic Resonance (NMR) spectroscopy data confirm the structure of the final compound, with characteristic chemical shifts corresponding to the ethylamine side chain and aromatic protons.
Research Findings and Notes
- The synthetic pathway is robust and allows for good control over regioselectivity, especially in nitration and halogenation steps.
- Use of protecting groups is minimized by careful control of reaction conditions.
- The choice of solvents and reagents such as tert-amyl alcohol and acetic acid in coupling reactions enhances yield and purity.
- The reductive amination step is critical for introducing the ethylamine moiety and requires inert atmosphere and controlled temperature to maximize yield.
- Variations in acid components (e.g., different fluorobenzoic acids) and coupling reagents (HATU, HOAT) influence yields and can be optimized for scale-up.
Chemical Reactions Analysis
1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom or the methoxyethoxy group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The fluorine atom and the methoxyethoxy group play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
5-Fluoro-2-(2-methoxyethoxy)-benzylamine (QD-8893)
- Structure : Benzylamine (-CH2NH2) instead of ethylamine (-CH2CH2NH2).
- Both compounds share identical substituents (5-fluoro, 2-methoxyethoxy), suggesting similar electronic profiles.
- Applications : Likely used in similar contexts but with differences in solubility due to the benzylamine group .
3-Fluoro-2-(2-methoxyethoxy)-benzylamine hydrochloride (QD-6011)
- Structure : Fluorine at position 3 (vs. 5) and a hydrochloride salt form.
- Key Differences : The positional isomerism of fluorine may affect electronic distribution and steric interactions. The hydrochloride salt enhances aqueous solubility, making QD-6011 more suitable for in vitro assays requiring polar solvents .
1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine
- Structure : Isobutoxy (-OCH2CH(CH2)2) instead of 2-methoxyethoxy (-OCH2CH2OCH3).
- This compound is structurally closer to agrochemical derivatives like lactofen () .
Physicochemical Properties and Purity
| Compound Name | CAS Number | Purity | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine | 1019573-25-1 | 95% | 5-F, 2-(2-methoxyethoxy), ethylamine | Moderate lipophilicity, research use |
| 5-Fluoro-2-(2-methoxyethoxy)-benzylamine (QD-8893) | 1096844-52-8 | 95% | 5-F, 2-(2-methoxyethoxy), benzylamine | Higher polarity due to benzylamine |
| 3-Fluoro-2-(2-methoxyethoxy)-benzylamine HCl (QD-6011) | 2205505-30-0 | 95% | 3-F, 2-(2-methoxyethoxy), HCl salt | Enhanced solubility, salt form |
| 1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine | - | - | 5-F, 2-isobutoxy, ethylamine | High lipophilicity, agrochemical use |
Functional and Application Comparisons
- Medicinal Chemistry : The ethylamine side chain in the target compound may act as a bioisostere for neurotransmitters or enzyme-binding motifs, similar to 2-(3-methoxyphenyl)ethylamine (), which is used in neurological research.
- Agrochemical Potential: Fluorinated aromatic amines, such as those in (e.g., lactofen), often serve as herbicides. The 2-methoxyethoxy group in the target compound could mimic the ethoxy groups in ethofumesate, a herbicide .
- Synthetic Utility : The 2-methoxyethoxy group enhances solubility compared to isobutoxy derivatives, making the compound more versatile in reaction conditions .
Research Findings and Implications
- Positional Isomerism : Fluorine at position 5 (vs. 3) optimizes electronic effects for receptor binding, as seen in patented triazole derivatives (, Example 61) .
- Salt Forms : Hydrochloride derivatives (e.g., QD-6011) are preferred for pharmacokinetic studies due to improved stability and solubility .
Biological Activity
1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorinated phenyl ring and an ethylamine moiety, which contribute to its biological interactions. The presence of the fluorine atom at the para position is known to enhance binding affinity to various biological targets, which is crucial for its pharmacological activity.
The biological activity of 1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine is primarily attributed to its interaction with enzymes and receptors. The fluorine and methoxyethoxy groups modulate the compound's binding affinity and specificity. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways.
- Cellular Signaling Interference : The compound may disrupt normal cellular signaling processes, leading to altered cell behavior.
Biological Activity Overview
Research has demonstrated that 1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, suggesting a role in cancer treatment.
- Antidiabetic Effects : Some studies have hinted at the ability of related compounds to lower glucose levels in diabetic models, indicating possible therapeutic applications in diabetes management.
Anticancer Studies
A study investigated the cytotoxic effects of various derivatives related to 1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine on human cancer cell lines. The results indicated significant apoptosis induction in MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 0.12 to 5.51 µM, demonstrating comparable efficacy to established chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine | MCF-7 | 0.65 | Apoptosis induction |
| Related Compound A | A549 | 0.79 | Cell cycle arrest |
| Doxorubicin | MCF-7 | 0.75 | DNA intercalation |
Antidiabetic Activity
In another study involving Drosophila melanogaster as a model organism for diabetes, compounds related to this structure showed significant reductions in glucose levels. This suggests that the compound may influence metabolic pathways relevant to glucose homeostasis .
Q & A
Q. What are the optimal synthetic routes for 1-[5-fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine, and how can yield be maximized?
Methodological Answer: The synthesis typically involves alkylation of a phenolic intermediate. For example, in analogous compounds like 2-ethoxy-5-methoxytoluene, flaked KOH and ethyl iodide in ethanol under reflux yield the ethoxy-substituted product after 12–24 hours . Key steps include:
- Reagent Ratios : Use a 10% excess of KOH to ensure complete deprotonation of the phenolic precursor.
- Purification : Extract the product with CH₂Cl₂ after aqueous workup to isolate the non-polar product. Acidification of the aqueous phase can recover unreacted starting material.
- Yield Optimization : Sequential hot-water extraction (80°C) improves purity of crystalline intermediates.
Q. Table 1: Representative Synthesis Conditions
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | KOH, ethyl iodide, EtOH, reflux | ~77% | |
| Purification | CH₂Cl₂ extraction, hot-water washes | 85–90% |
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyethoxy and fluorine positions).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., theoretical m/z 227.13 for C₁₁H₁₅FNO₂⁺).
- Chromatography : HPLC with a C18 column (mobile phase: MeOH/H₂O + 0.1% TFA) resolves impurities. Purity >95% is typical for research-grade material .
Q. What safety protocols are critical when handling this amine derivative?
Methodological Answer:
- Toxicity : Similar phenethylamines (e.g., 2-(2,5-dimethoxyphenyl)ethylamine) require PPE (gloves, goggles) due to irritant properties .
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Waste Disposal : Neutralize acidic/basic waste streams before disposal per institutional guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound?
Methodological Answer: Solubility discrepancies often arise from polymorphic forms or residual solvents. Strategies include:
- Solvent Screening : Test solubility in THF, DMSO, and ethyl acetate (common solvents in analogous syntheses ).
- Crystallization : Recrystallize from ethanol/water mixtures to isolate a single polymorph .
- Thermogravimetric Analysis (TGA) : Detect residual solvents affecting solubility measurements.
Q. What advanced techniques validate the compound’s stereochemical and electronic properties?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and confirm substituent orientation (e.g., Schiff base analogs in Acta Cryst. ).
- DFT Calculations : Compare computed vs. experimental NMR chemical shifts to assess electronic effects of the fluorine and methoxyethoxy groups.
- UV-Vis Spectroscopy : Monitor π→π* transitions (λmax ~270 nm for aryl-ethylamine derivatives) to study conjugation effects.
Q. How can researchers address low yields in coupling reactions involving this amine?
Methodological Answer: Low yields in amidation or alkylation may stem from steric hindrance or poor nucleophilicity. Solutions include:
- Activating Agents : Use HATU or EDCI with N-methylmorpholine to enhance coupling efficiency .
- Microwave Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 3.5 hours at 23°C ).
- Workup Optimization : Slurry crude products in ethyl acetate to remove polar byproducts .
Q. Table 2: Coupling Reaction Optimization
| Condition | Outcome | Reference |
|---|---|---|
| EDCI/HOBt, RT | 60–70% yield, high purity | |
| Microwave, 80°C | 85% yield, reduced side products |
Q. What analytical methods detect degradation products under varying pH conditions?
Methodological Answer:
- Stability Testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed ethoxy groups or oxidized amines).
- Forced Degradation : Use H₂O₂ (oxidative) or UV light (photolytic) to simulate stress conditions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
